molecular formula C19H19N3O2 B7695143 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide

Cat. No. B7695143
M. Wt: 321.4 g/mol
InChI Key: MGKYPEOHTXEMEZ-UHFFFAOYSA-N
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Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as PBOX-15, is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the oxadiazole family of compounds, which have been shown to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to downregulate the expression of several genes involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antimicrobial properties, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may contribute to its anti-cancer effects by preventing the growth of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide is its high potency and specificity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of interest is the development of more efficient synthesis methods to increase yield and reduce cost. Another area of research is the optimization of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide for use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the safety and efficacy of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in humans needs to be further studied in clinical trials to determine its potential as a cancer therapy.

Synthesis Methods

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide can be synthesized using a variety of methods, including the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-tolylamine in the presence of a coupling reagent. This method has been optimized to produce high yields of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide with high purity.

Scientific Research Applications

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has also been shown to have anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of infectious diseases and inflammatory conditions.

properties

IUPAC Name

N-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-7-5-10-16(13-14)20-17(23)11-6-12-18-21-19(22-24-18)15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYPEOHTXEMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

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